
Desbutyl lumefantrine
描述
准备方法
合成路线与反应条件
脱丁基鲁美曲啉的合成涉及从鲁美曲啉中去除丁基。此过程通常需要特定的反应条件和试剂才能实现所需的转化。 一种常见的方法是使用液相色谱-电喷雾电离-串联质谱法 (LC-ESI-MS/MS) 来定量和验证该化合物 .
工业生产方法
脱丁基鲁美曲啉的工业生产遵循类似的原理,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 固相萃取和高效液相色谱 (HPLC) 等技术通常用于分离和纯化该化合物 .
化学反应分析
Metabolic Formation via Cytochrome P450 CYP3A4
DBL is generated through N-dealkylation of lumefantrine, mediated by the hepatic enzyme CYP3A4 . This reaction involves the cleavage of the butyl group from the parent compound, forming DBL as a terminal metabolite. Key characteristics include:
-
Unidirectional metabolism : No interconversion occurs between DBL and lumefantrine .
-
Low systemic exposure : Only 0.08% of lumefantrine converts to DBL, with a metabolite-to-parent plasma concentration ratio ranging from 1:6 to 1:270 .
Synthetic Preparation of Desbutyl-Lumefantrine
DBL can be synthesized in vitro via a condensation reaction. The protocol involves :
Reactants :
-
2-(Butylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
-
para-Chlorobenzaldehyde
Conditions :
-
Solvent : Methanol
-
Catalyst : Sodium hydroxide (NaOH)
-
Temperature : Reflux (50–60°C)
-
Reaction Time : Until starting material depletion (monitored via TLC)
Outcomes :
Parameter | Value |
---|---|
Yield | 85% |
Purity (HPLC) | 95% |
Characterization | IR, NMR, MS |
Mechanism :
The reaction proceeds via base-catalyzed Schiff base formation, followed by dehydration to yield the final product.
Analytical Characterization
DBL’s structure and purity are validated using advanced techniques:
Pharmacological Implications of Reactivity
While not a direct chemical reaction, DBL’s formation correlates with enhanced antimalarial potency:
Compound | IC₅₀ (nM) vs 3D7 Strain | IC₅₀ (nM) vs W2mef Strain |
---|---|---|
Lumefantrine | 65.2 | 55.5 |
Desbutyl-lumefantrine | 9.0 | 9.5 |
DBL exhibits 3–7× greater in vitro activity than lumefantrine, independent of chloroquine resistance .
科学研究应用
作用机制
脱丁基鲁美曲啉发挥抗疟疾作用的确切机制尚不清楚。 据信它通过与血红素形成复合物来抑制β-血红素的形成,从而破坏寄生虫解毒血红素的能力 . 这种抑制导致寄生虫体内有毒血红素的积累,最终导致其死亡 .
相似化合物的比较
类似化合物
鲁美曲啉: 母体化合物,与蒿甲醚联合用于抗疟疾治疗.
哈洛泛屈: 另一种抑制血红素聚合的抗疟疾药物.
独特性
脱丁基鲁美曲啉的独特之处在于它是鲁美曲啉的代谢产物,有助于鲁美曲啉类治疗的总体药代动力学和疗效。 它与血红素的特定相互作用及其代谢特征使其有别于其他类似化合物 .
属性
CAS 编号 |
355841-11-1 |
---|---|
分子式 |
C26H24Cl3NO |
分子量 |
472.8 g/mol |
IUPAC 名称 |
2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |
InChI 键 |
YLBUTQNEBVPTES-SRZZPIQSSA-N |
SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
手性 SMILES |
CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
规范 SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
外观 |
Yellow Solid |
熔点 |
158-160°C |
Key on ui other cas no. |
252990-19-5 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desbutyl-lumefantrine exert its antimalarial activity?
A1: While the exact mechanism of action of DBL is not fully elucidated, it is believed to act similarly to lumefantrine by interfering with the detoxification process of heme within the malaria parasite, Plasmodium falciparum. This interference leads to the accumulation of toxic heme byproducts, ultimately killing the parasite. [, ]
Q2: Is desbutyl-lumefantrine more potent than lumefantrine?
A2: Yes, several studies have demonstrated that DBL exhibits significantly higher in vitro antimalarial activity against P. falciparum compared to lumefantrine. [, , ] This enhanced potency is highlighted by its lower 50% effective concentration (EC50) values in various parasite strains. []
Q3: Is there any evidence suggesting a potential role for desbutyl-lumefantrine in the therapeutic outcome of artemether-lumefantrine treatment?
A3: A study analyzing plasma samples from patients treated with artemether-lumefantrine found lower mean plasma DBL concentrations in those who failed treatment compared to those with an adequate clinical and parasitological response. [] This finding suggests that DBL may contribute to the overall treatment efficacy of artemether-lumefantrine.
Q4: How is desbutyl-lumefantrine metabolized in the body?
A4: DBL is a metabolite of lumefantrine, primarily formed through the cytochrome P450 (CYP) enzyme, CYP3A4, in the liver. [, ]
Q5: Does pregnancy affect the pharmacokinetics of lumefantrine and desbutyl-lumefantrine?
A5: Studies have reported conflicting results regarding the effect of pregnancy on lumefantrine pharmacokinetics. Some studies suggest reduced lumefantrine exposure in pregnant women, while others indicate no significant differences compared to non-pregnant individuals. [, ] Further research is needed to fully understand these discrepancies and optimize dosing strategies in pregnant women.
Q6: What is the relationship between desbutyl-lumefantrine and lumefantrine concentrations in patients treated with artemether-lumefantrine?
A6: A study in Papua New Guinean children found a median DBL/lumefantrine ratio of 1.13%, which is within the range observed in adults. [] This ratio was higher at later time points due to the longer terminal elimination half-life of DBL compared to lumefantrine.
Q7: How does co-administration of artemether-lumefantrine with efavirenz impact lumefantrine pharmacokinetics?
A7: Studies show that co-administration of artemether-lumefantrine with efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, can significantly alter lumefantrine pharmacokinetics. Specifically, efavirenz has been found to reduce lumefantrine exposure, potentially compromising its antimalarial efficacy. [, ]
Q8: Does the CYP2B6 c.516G>T polymorphism influence the pharmacokinetic interaction between efavirenz and lumefantrine?
A8: Yes, research indicates that individuals carrying the CYP2B6 c.516T allele may experience a more pronounced interaction between efavirenz and lumefantrine. [] This genetic variability highlights the importance of considering pharmacogenetic factors when evaluating drug-drug interactions and optimizing treatment strategies.
Q9: Are there significant drug interactions between dolutegravir and artemether-lumefantrine or artesunate-amodiaquine?
A9: A study evaluating the drug interactions between dolutegravir and the antimalarial combinations, artemether-lumefantrine or artesunate-amodiaquine, found that dolutegravir did not significantly alter the pharmacokinetic parameters of either antimalarial drug combination. [] These findings suggest that standard doses of both antimalarial treatments can be safely co-administered with dolutegravir.
Q10: What analytical techniques are commonly employed to quantify lumefantrine and desbutyl-lumefantrine in biological samples?
A10: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of lumefantrine and DBL in biological matrices, such as plasma. This highly sensitive and specific technique enables accurate measurement of these compounds for pharmacokinetic studies and therapeutic drug monitoring. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。